Compound Description: This compound, denoted as U7, was identified as a potential pesticide with broad-spectrum insecticidal and fungicidal activity. It demonstrated excellent activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus, as well as fungicidal activity against Pseudoperonospora cubensis. Notably, U7 exhibited an LC50 of 3.57 ± 0.42 mg/L against M. separata and an EC50 of 24.94 ± 2.13 mg/L against P. cubensis. Molecular docking studies revealed that U7 binds to the active site of acetylcholinesterase (AChE), albeit in a different orientation compared to the known insecticide flufenerim.
Relevance: While U7 and N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine share a core pyrimidin-4-amine structure, U7 features additional functionalities, including a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, a 2-fluoro-4-substituted benzyl group at the amine nitrogen, and a 1-fluoroethyl group at the 6-position of the pyrimidine ring. The presence of these functionalities in U7, compared to the simpler structure of N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine, underscores the potential for diverse modifications on the pyrimidin-4-amine scaffold to modulate biological activity.
Compound Description: Similar to U7, compound U8 exhibited broad-spectrum insecticidal and fungicidal activities. It was effective against the same insect and fungal species as U7, with an LC50 of 4.22 ± 0.47 mg/L against M. separata and an EC50 of 30.79 ± 2.21 mg/L against P. cubensis. U8 also exhibited AChE inhibitory activity, binding to the enzyme in a manner similar to U7.
Relevance: U8 is closely related to both U7 and N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine. Its core structure is identical to U7, except for the substitution of a bromine atom at the 5-position of the pyrimidine ring instead of chlorine. This substitution highlights the potential impact of halogen variation on the biological activity of pyrimidin-4-amine derivatives, which can be valuable for understanding structure-activity relationships. The structural similarities between U8 and N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine, particularly the shared pyrimidin-4-amine core, suggest that modifications to the substituents on this core can significantly influence the biological profiles of these compounds.
Compound Description: HNPC-A9229 is a potent fungicide identified through optimization of compound 2a. It exhibited excellent fungicidal activities, with EC50 values of 0.16 mg/L against Puccinia sorghi and 1.14 mg/L against Erysiphe graminis. HNPC-A9229 showed superior or comparable potency to commercial fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam and demonstrated lower toxicity to rats compared to 2a.
Relevance: HNPC-A9229 is a pyrimidin-4-amine derivative, like N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine, but incorporates key structural modifications. These modifications include a 3-chloropyridin-2-yl ether group at the amine nitrogen and a difluoromethyl substituent at the 6-position of the pyrimidine ring. The introduction of the 3-chloropyridin-2-yl ether group highlights the strategy of incorporating different heterocyclic rings into the pyrimidin-4-amine structure to improve potency and reduce toxicity. The structural diversity showcased by HNPC-A9229 compared to N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine demonstrates how altering substituents on the pyrimidin-4-amine core can lead to improved efficacy and safety profiles.
Compound Description: Compound 12f was identified as a potent and selective NF-κB inducing kinase (NIK) inhibitor. It exhibited satisfactory selectivity over other kinases, good pharmacokinetics, and effectively inhibited interleukin 6 secretion in BEAS-2B cells. In an imiquimod-induced psoriasis mouse model, oral administration of 12f alleviated psoriasis symptoms, including erythema, swelling, skin thickening, and scales.
Relevance: While structurally distinct from N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine, 12f shares the common feature of a pyrimidin-4-amine core, albeit embedded within a 7H-pyrrolo[2,3-d]pyrimidine system. The presence of a morpholine-substituted phenyl ring attached to the amine nitrogen, a thiazol-2-yl-substituted but-3-yn-2-ol moiety at the 4-position of the pyrrolopyrimidine ring, and the absence of substituents on the pyrimidine core itself, further differentiate 12f from the target compound. The structural comparison between 12f and N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine highlights the versatility of the pyrimidin-4-amine motif as a building block for diverse chemical structures with a wide range of biological activities.
Compound Description: PPA5 is a derivative of an N-phenylpyrimidin-2-amine (PPA) lead compound identified through high-throughput screening for radiosensitizers targeting p53 and Nrf2. PPA5 exhibited inhibitory activity against cell viability with an increase in the proportion of cells arrested at the G2/M phase of the cell cycle.
Relevance: While structurally distinct from N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine, PPA5 provides an example of a radiosensitizer built upon a pyrimidine core. PPA5 incorporates a 4-fluorophenyl group at the 4-position, a 4-nitrophenyl group at the amine nitrogen, and a phenyl substituent at the 6-position of the pyrimidine ring. The structural comparison between PPA5 and N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine showcases how diverse substitutions on the pyrimidine scaffold can lead to compounds with distinct biological activities, even within the same broad chemical class.
Compound Description: PPA13, another derivative of the PPA lead compound, inhibited cell viability and increased the proportion of cells arrested at the G2/M phase of the cell cycle. Combined treatment with radiation and PPA13 significantly decreased clonogenic survival, highlighting its potential as a radiosensitizer.
Relevance: PPA13 exhibits a pyrimidine-2-amine core structure, similar to N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine, but differs in its substitution pattern. PPA13 features a 4-fluorophenyl group at the 4-position of the pyrimidine ring, a 3-methoxy-N-methylbenzamide substituent at the amine nitrogen, and no substituent at the 6-position. This comparison emphasizes how modifications at various positions of the pyrimidine scaffold, including the choice of substituents and their position, can fine-tune the biological activity of these compounds.
Compound Description: Similar to PPA13, PPA14 is a PPA derivative that demonstrated inhibitory effects on cell viability and increased the proportion of cells arrested at the G2/M phase. It also exhibited radiosensitizing properties, significantly decreasing clonogenic survival when combined with radiation.
Relevance: PPA14 shares the pyrimidin-2-amine core structure with N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine but incorporates different substituents. PPA14 has a 4-fluorophenyl group at the 4-position of the pyrimidine, a benzenesulfonamide group at the amine nitrogen, and no substituent at the 6-position. This comparison further exemplifies how diverse substituents on the pyrimidine core can be employed to modulate biological activity and develop compounds with desired pharmacological profiles.
Compound Description: PPA15, a derivative of the PPA lead compound, exhibited potent inhibitory effects on cell viability and significantly increased the proportion of cells arrested at the G2/M phase. In addition to increasing the sub-G1 cell population and altering the levels of cell cycle regulatory proteins, PPA15 demonstrated potent radiosensitizing activity, markedly reducing clonogenic survival in combination with radiation. It also effectively suppressed tumor growth in an in vivo model, highlighting its potential as a therapeutic agent.
Relevance: PPA15, like N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine, belongs to the pyrimidin-2-amine class of compounds. It features a 2-chlorophenyl group at the 4-position, a benzenesulfonamide group at the amine nitrogen, and no substituent at the 6-position of the pyrimidine ring. The structural differences between PPA15 and the target compound underscore how the specific substitution pattern on the pyrimidine core influences the compound's biological activity and potential therapeutic applications.
Compound Description: PPA17, a derivative of the PPA lead compound, exhibited strong inhibitory activity against cell viability and significantly increased the proportion of cells arrested at the G2/M phase. This suggests potential for PPA17 as a radiosensitizing agent.
Relevance: PPA17, like N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine, belongs to the pyrimidin-2-amine class of compounds. PPA17 is characterized by a 2-chlorophenyl substituent at the 4-position, a N-methylbenzamide group at the amine nitrogen, and no substituent at the 6-position of the pyrimidine ring. Comparing the structural features of PPA17 with the target compound reveals how modifications to the pyrimidine scaffold, especially the type and position of substituents, can lead to variations in biological activity within the same chemical class.
Compound Description: 13t emerged as a promising inhibitor of Leishmania major proliferation during a lead discovery program targeting neglected tropical diseases. It was developed as part of an effort to improve the physicochemical properties of a previously identified lead compound.
Relevance: 13t, while possessing a quinoline core, incorporates a pyrimidin-2-amine moiety, linking it structurally to N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine. In 13t, the pyrimidin-2-amine is substituted with a chlorine atom at the 5-position and linked to a 6-(4-(morpholinosulfonyl)phenyl)quinolin-4-amine group through the amine nitrogen. This structural comparison illustrates how the pyrimidin-2-amine motif can be integrated into more complex molecular frameworks, contributing to the development of compounds with activity against parasitic diseases.
Compound Description: 13j, another compound developed during the lead discovery program for neglected tropical diseases, demonstrated potent inhibitory activity against Trypanosoma brucei proliferation. It exhibited improved drug-like properties compared to the initial lead compound.
Relevance: 13j, despite having a quinoline core, incorporates a pyrimidin-4-yl group at the amine nitrogen, establishing a structural link to N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine. The presence of a 6-(4-(morpholinosulfonyl)phenyl) substituent on the quinoline ring further distinguishes 13j. This comparison further emphasizes how the pyrimidin-4-amine motif, while not always the central structural feature, can contribute to the development of bioactive compounds targeting diverse therapeutic areas, including parasitic infections.
Compound Description: Ýmir-2 was identified as a dual-target hit molecule exhibiting both acetylcholinesterase (AChE) inhibitory activity and α7 nicotinic acetylcholine receptor (α7 nAChR) agonist activity. It was discovered through high-throughput virtual screening aimed at identifying new multi-target drugs for neurodegenerative diseases. Ýmir-2 demonstrated an AChE IC50 of 2.58 ± 0.96 µM and α7 nAChR activation of 7.0 ± 0.9% at 200 µM.
Relevance: While structurally distinct from N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine, Ýmir-2 incorporates a pyrimidine moiety within a 3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine system. This heterocyclic system is linked to a N,N-dimethyl-1-phenylethan-1-amine group through a phenyl ring. This structural comparison highlights the presence of the pyrimidine motif in various complex heterocyclic frameworks and its potential contribution to the development of multi-target ligands for addressing complex neurodegenerative diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.